N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide
Descripción
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene-1-sulfonyl group linked to a piperidin-4-ylmethyl scaffold substituted with a furan-2-ylmethyl moiety. This compound’s structural motifs are common in central nervous system (CNS)-targeting agents, though its specific biological targets remain unconfirmed .
Propiedades
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-27(25,21-9-3-6-18-5-1-2-8-20(18)21)22-15-17-10-12-23(13-11-17)16-19-7-4-14-26-19/h1-9,14,17,22H,10-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFZNWHKKHWWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a chemical compound with the molecular formula C21H24N2O3S and a molecular weight of 384.49 g/mol. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The structure of this compound features a naphthalene sulfonamide core, which is known for its diverse biological activities. The presence of the furan and piperidine moieties adds to its pharmacological potential, as both groups are commonly found in bioactive compounds.
Antidepressant Effects
Research indicates that piperidine derivatives, including this compound, exhibit antidepressant-like effects . In studies involving mice subjected to chronic mild stress, behavioral tests showed significant improvements in mood-related parameters when treated with this compound. This suggests that it may modulate neurotransmitter systems associated with depression.
Antioxidant Properties
This compound has also been highlighted for its antioxidant activity . Its ability to scavenge free radicals was evaluated through various in vitro and in vivo assays, indicating that it can inhibit oxidative stress, which is implicated in numerous diseases.
Study on Antidepressant Activity
A notable study assessed the antidepressant potential of this compound. Mice treated with varying doses showed a dose-dependent increase in locomotor activity and a decrease in immobility time in forced swim tests, which are indicative of antidepressant effects. The study concluded that the compound could be a candidate for further development as an antidepressant agent.
Antioxidant Activity Evaluation
In another investigation, the antioxidant capabilities of this compound were measured using DPPH radical scavenging assays. Results demonstrated significant radical scavenging activity, suggesting its potential application in preventing oxidative damage in biological systems.
Data Table: Summary of Biological Activities
| Biological Activity | Method of Evaluation | Findings |
|---|---|---|
| Antidepressant | Behavioral tests on mice | Significant improvement in mood parameters |
| Antioxidant | DPPH radical scavenging | High radical scavenging activity |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
- Compound 18 (): Features a 2,3-dihydrobenzofuran-7-yloxyethyl substituent on piperidine. Reported synthesis yield: 73% .
- N-((1-Benzylpiperidin-3-yl)methyl)naphthalene-2-sulfonamide () : Substitutes furan with a benzyl group and uses naphthalene-2-sulfonamide. The benzyl group increases steric bulk, which may reduce conformational flexibility, while the 2-sulfonamide isomer alters electronic properties. This compound targets butyrylcholinesterase, suggesting sulfonamide positioning influences enzyme selectivity .
- Analog : Replaces furan-2-ylmethyl with 2,5-dimethylfuran-3-ylmethyl. Methylation at the furan 3-position likely enhances metabolic stability by hindering oxidative degradation, a common issue with unsubstituted furans .
Piperidine Substitution Position and Linker Groups
- W-18 () : A 2-piperidinylidene sulfonamide with nitro and chloro substituents. Unlike the main compound’s 4-piperidinyl group, W-18’s 2-position substitution correlates with high opioid receptor affinity. The nitro group contributes to potent agonism but raises toxicity concerns .
- Triazole-Linked Compound (): Incorporates a triazole ring between the piperidine and naphthalene-1-sulfonamide.
Functional Group Comparisons
- Fentanyl Analogs (): While structurally distinct (amide vs. sulfonamide), these analogs share phenethyl-piperidine motifs. The main compound’s sulfonamide group may reduce opioid receptor binding but improve selectivity for non-opioid targets like serotonin receptors .
- Furan-2-carboxamide () : Replaces sulfonamide with a carboxamide and substitutes piperidine with a phenyl group. The carboxamide’s hydrogen-bonding capacity could alter target engagement compared to the sulfonamide’s electronegative sulfur .
Table 1: Structural and Functional Comparisons
Key Observations :
Sulfonamide Position : Naphthalene-1-sulfonamide (main compound) vs. 2-sulfonamide () alters electronic density and planarity, impacting target selectivity .
Substituent Effects : Furan-2-ylmethyl (electron-rich) vs. benzyl (bulky) or dihydrobenzofuran (lipophilic) modulates solubility and receptor interactions .
Synthetic Accessibility : Straightforward sulfonamide formation (main compound) vs. multi-step syntheses (e.g., triazole in ) affects scalability .
Q & A
Q. What are the optimized synthetic routes for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Piperidine core functionalization : Introduce the furan-2-ylmethyl group via nucleophilic substitution or reductive amination under inert conditions (argon/nitrogen). Solvents like dichloromethane or THF are used with bases (e.g., triethylamine) to neutralize HCl byproducts .
Sulfonamide coupling : React the functionalized piperidine intermediate with naphthalene-1-sulfonyl chloride. Temperature control (0–25°C) and slow reagent addition minimize side reactions.
- Key Parameters :
| Step | Solvent | Temp. (°C) | Catalyst/Base | Yield Range |
|---|---|---|---|---|
| 1 | DCM/THF | 0–25 | Et₃N | 60–75% |
| 2 | DMF | 25–40 | None | 50–65% |
| Purity is enhanced via column chromatography (silica gel, hexane/EtOAc) or recrystallization . |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- Methodological Answer :
- NMR :
- ¹H NMR : Piperidine protons (δ 2.5–3.5 ppm), furan ring (δ 6.3–7.4 ppm), and naphthalene aromatic signals (δ 7.8–8.5 ppm).
- ¹³C NMR : Sulfonamide carbonyl at δ ~110–115 ppm; furan carbons at δ ~140–150 ppm .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 437.2 (calculated for C₂₃H₂₄N₂O₃S). Fragmentation patterns confirm piperidine and sulfonamide linkages .
- HPLC : Retention time (~12.5 min) on a C18 column (acetonitrile/water gradient) validates purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target specificity. Strategies include:
- Dose-Response Curves : Test across a wide concentration range (nM–μM) to identify off-target effects.
- Orthogonal Assays : Use SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional validation.
- Statistical Analysis : Apply ANOVA or non-linear regression to quantify variability. Example from a kinase inhibition study:
| Assay Type | IC₅₀ (μM) | R² Value |
|---|---|---|
| Biochemical | 0.45 | 0.93 |
| Cellular | 1.20 | 0.85 |
| Differences may reflect membrane permeability limitations, addressed via logP optimization (target ~3.5) . |
Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?
- Methodological Answer : Key modifications and their effects:
| Modification Site | Example Change | Effect on Activity |
|---|---|---|
| Piperidine N-substituent | Replace furan with thiophene | ↑ Lipophilicity, ↓ solubility |
| Sulfonamide linkage | Replace with carbamate | ↓ Target binding affinity |
| Naphthalene ring | Add electron-withdrawing groups (e.g., -NO₂) | ↑ Enzyme inhibition (e.g., FABP4) |
| Computational docking (AutoDock Vina) identifies critical interactions: Hydrogen bonding between sulfonamide and Arg126 of FABP4 (ΔG = -9.2 kcal/mol) . |
Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed for this compound?
- Methodological Answer :
- Formulation Strategies : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility (target >50 μg/mL).
- Prodrug Design : Introduce ester groups at the piperidine nitrogen for slow hydrolysis in plasma.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450 hotspots. Methylation of the furan ring reduces CYP3A4-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
